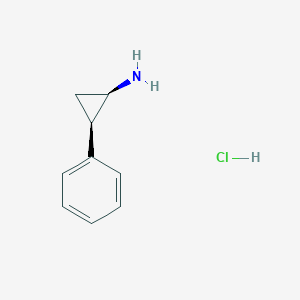
cis-Tranylcypromine Hydrochloride
Overview
Description
cis-Tranylcypromine Hydrochloride: is a chemical compound with the molecular formula C9H12ClN . It is a stereoisomer of tranylcypromine, a non-hydrazine monoamine oxidase inhibitor (MAOI) used primarily in the treatment of major depressive disorder . This compound is known for its ability to inhibit the enzyme monoamine oxidase, which plays a crucial role in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Mechanism of Action
Target of Action
The primary target of cis-Tranylcypromine Hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound irreversibly and nonselectively inhibits Monoamine Oxidase (MAO) . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing . By inhibiting MAO, this compound prevents the breakdown of these monoamines, leading to an increase in their concentrations .
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamines, such as serotonin, norepinephrine, epinephrine, and dopamine . These monoamines play crucial roles in various biochemical pathways related to mood regulation, alertness, and other neurological functions .
Pharmacokinetics
This compound has a half-life of 2 hours . It also inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs metabolized by this enzyme.
Result of Action
The increase in monoamine concentrations resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder . This is because these monoamines are involved in mood regulation and other neurological functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or medications can lead to a hypertensive crisis, a serious condition known as “cheese effect” due to the high tyramine content in certain cheeses . Therefore, individuals taking this medication are often advised to avoid foods high in tyramine .
Biochemical Analysis
Biochemical Properties
cis-Tranylcypromine Hydrochloride acts by inhibiting the enzyme monoamine oxidase (MAO), which catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Cellular Effects
This compound influences cell function by affecting the levels of neurotransmitters such as serotonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible inhibition of MAO . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain . At higher doses, this compound also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its rapid onset of activity . It has a half-life of 2 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher doses, it acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Metabolic Pathways
This compound is involved in the metabolic pathways of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . It inhibits the enzyme MAO, which is responsible for the breakdown of these neurotransmitters .
Transport and Distribution
It is known to inhibit MAO, an enzyme found in many types of cells .
Subcellular Localization
It is known to inhibit MAO, an enzyme found in many types of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranylcypromine Hydrochloride involves the cyclization of the side chain of amphetamine. The process typically includes the following steps:
Formation of the cyclopropane ring: This is achieved by reacting phenylacetone with ammonia and a reducing agent to form the intermediate compound.
Hydrochloride formation: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: cis-Tranylcypromine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted cyclopropylamines.
Scientific Research Applications
cis-Tranylcypromine Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
trans-Tranylcypromine Hydrochloride: Another stereoisomer of tranylcypromine with similar MAOI activity.
Phenelzine: A hydrazine MAOI used in the treatment of depression.
Isocarboxazid: Another hydrazine MAOI with similar therapeutic applications.
Uniqueness: cis-Tranylcypromine Hydrochloride is unique due to its specific stereochemistry, which may influence its binding affinity and inhibitory activity towards monoamine oxidase. This stereoisomeric form can result in different pharmacokinetic and pharmacodynamic properties compared to its trans counterpart .
Properties
IUPAC Name |
2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976475 | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |
| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 61-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






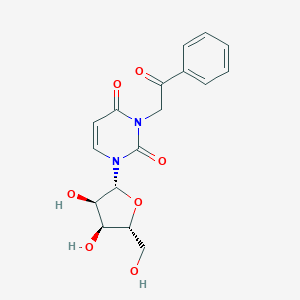




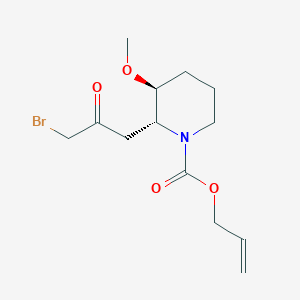
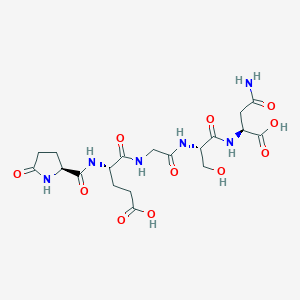
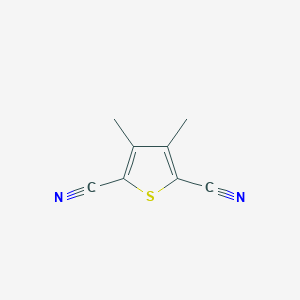
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

